molecular formula C8H8NaO2+ B1263492 Fenilacetato de sodio CAS No. 114-70-5

Fenilacetato de sodio

Número de catálogo B1263492
Número CAS: 114-70-5
Peso molecular: 159.14 g/mol
Clave InChI: HZOREEUASZHZBI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Sodium phenylacetate can be synthesized through several methods. One approach involves the iodide-catalyzed reduction of mandelic acids, utilizing in situ generation of hydroiodic acid from catalytic sodium iodide and employing phosphorus acid as the stoichiometric reductant (Milne et al., 2011). Another method reviews carbonylation of benzyl halides, phenylalanine fermentation, and dry ice carbonylation of sodium benzyl as efficient strategies for phenylacetic acid synthesis, which is a precursor to sodium phenylacetate (Cao Zi-yi, 2011).

Molecular Structure Analysis

The molecular structure of sodium phenylacetate consists of a phenyl ring attached to an acetate group, where the sodium ion forms an ionic bond with the oxygen of the acetate group. This configuration enables sodium phenylacetate to participate in various chemical reactions and exhibit unique chemical properties.

Chemical Reactions and Properties

Sodium phenylacetate undergoes several chemical reactions, including Pd-catalyzed ortho-arylation of phenylacetamides, benzamides, and anilides with simple arenes using sodium persulfate. This reaction highlights its utility in generating biaryl C–C bonds from two unactivated sp2 hybridized C–H bonds (Yeung et al., 2010). Additionally, sodium phenylacetate's ammonia detoxifying activity showcases its biochemical significance, as it binds to glutamine to form phenylacetylglutamine, facilitating the excretion of waste nitrogen and preventing hyperammonemia (Definitions, 2020).

Aplicaciones Científicas De Investigación

Tratamiento de la hiperamonemia

El fenilacetato de sodio se usa en combinación con benzoato de sodio para tratar la hiperamonemia, que es un nivel elevado de amoníaco en la sangre. Esta condición puede ser tóxica, especialmente para el sistema nervioso, y requiere tratamiento urgente para prevenir daños neurológicos graves o la muerte . La combinación funciona ayudando a reducir los niveles de amoníaco en el cuerpo.

Trastornos del ciclo de la urea

Como fármaco captador de nitrógeno, el this compound se utiliza para controlar los trastornos del ciclo de la urea. Estos son trastornos genéticos que dan como resultado una deficiencia de una de las enzimas del ciclo de la urea, que es responsable de eliminar el amoníaco del torrente sanguíneo .

Fabricación de medicamentos farmacéuticos

El this compound se utiliza como fármaco farmacéutico para el tratamiento de los trastornos del ciclo de la urea. A menudo se administra en combinación con benzoato de sodio como infusión intravenosa o como monoterapia en forma oral .

Producción de auxinas

En biología vegetal, se ha encontrado que el this compound actúa como una auxina, que es un tipo de hormona vegetal. Las auxinas juegan un papel crucial en la coordinación de muchos procesos de crecimiento y comportamiento en el ciclo de vida de la planta .

Agente antimicrobiano

El this compound es producido naturalmente por la glándula metapleural de la mayoría de las especies de hormigas y se utiliza como agente antimicrobiano. Esto destaca su posible aplicación en el desarrollo de nuevos tratamientos antimicrobianos .

Síntesis orgánica

En química orgánica, el this compound se utiliza en varios procesos sintéticos. Puede sufrir descarboxilación cetónica para formar cetonas, y puede condensarse con otros ácidos carboxílicos para formar diferentes compuestos, que son útiles en la síntesis de varios productos farmacéuticos .

Mecanismo De Acción

Target of Action

Sodium phenylacetate primarily targets the urea cycle , a series of biochemical reactions in the liver that convert nitrogen, a waste product of protein metabolism, into urea . This compound is particularly effective in individuals with deficiencies in enzymes of the urea cycle .

Mode of Action

Sodium phenylacetate works by providing an alternate pathway for the removal of ammonia, a toxic byproduct of metabolism . It conjugates with glutamine in the liver and kidneys to form phenylacetylglutamine, which is then excreted in the urine . This process effectively removes two moles of nitrogen per mole of sodium phenylacetate .

Biochemical Pathways

The biochemical pathway involved in the action of sodium phenylacetate is the phenylacetic acid pathway . This pathway is responsible for the catabolism of phenylalanine and phenylacetate in bacteria . In this pathway, phenylacetate is activated by CoA-thioester formation, followed by ring reduction and side chain shortening .

Pharmacokinetics

Sodium phenylacetate is metabolized in the liver and kidneys . It is converted into phenylacetylglutamine, an active metabolite, through a process involving phenylacetate esterases found in the human liver cytosol . The overall esterase activity is lower in humans than in rats . The metabolite is then excreted primarily in the urine .

Result of Action

The primary result of sodium phenylacetate’s action is the reduction of ammonia levels in the body . By providing an alternate pathway for ammonia removal, sodium phenylacetate helps prevent the reaccumulation of ammonia, thereby reducing the risk of hyperammonemia and associated encephalopathy .

Action Environment

The efficacy of sodium phenylacetate can be influenced by various environmental factors. For instance, conditions associated with fluid overload need to be considered, as sodium phenylacetate contains sodium, which could exacerbate fluid retention in patients with congestive heart failure or severe renal insufficiency . Additionally, the infusion site must be monitored closely during drug administration to prevent tissue infiltration and potential skin necrosis .

Safety and Hazards

When handling Sodium phenylacetate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Propiedades

IUPAC Name

sodium;2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2.Na/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOREEUASZHZBI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

103-82-2 (Parent)
Record name Sodium phenylacetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8059427
Record name Sodium phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Aqueous solution: Pale yellow liquid; [HSDB] Powder; [MSDSonline]
Record name Sodium phenylacetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7151
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble in water, Insoluble in alcohol, ether and ketones
Record name Sodium phenylacetate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5581
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Sodium phenylacetate and sodium benzoate decrease ammonia concentrations by serving as alternatives to urea for the excretion of waste nitrogen. Phenylacetate is conjugated with glutamine in the liver and kidneys to form phenylacetylglutamine, and benzoate is conjugated with glycine to form hippuric acid; phenylacetylglutamine and hippuric acid subsequently are excreted in urine. Conjugation of 1 mole of phenylacetate with glutamine removes 2 moles of nitrogen, while conjugation of 1 mole of benzoate with glycine removes 1 mole of nitrogen. The nitrogen content of phenylacetylglutamine is identical to that of urea (i.e., both contain 2 moles of nitrogen). Glutamine and glycine used in these reactions are replaced by synthesis, thereby reducing the nitrogen pool and attenuating the risk of ammonia- and glutamine-induced neurotoxicity in patients with deficiencies of urea cycle enzymes.
Record name Sodium phenylacetate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5581
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Aqueous solution is pale yellow

CAS RN

114-70-5
Record name Sodium phenylacetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium phenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.684
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium phenylacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48N6U1781G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sodium phenylacetate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5581
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium phenylacetate
Reactant of Route 2
Reactant of Route 2
Sodium phenylacetate
Reactant of Route 3
Reactant of Route 3
Sodium phenylacetate
Reactant of Route 4
Sodium phenylacetate
Reactant of Route 5
Sodium phenylacetate
Reactant of Route 6
Sodium phenylacetate

Q & A

Q1: How does sodium phenylacetate exert its anti-tumor effects?

A1: Sodium phenylacetate demonstrates anti-tumor activity through multiple mechanisms. Primarily, it acts as a differentiating agent, inducing tumor cells to mature and potentially lose their malignant properties. [, ] This effect has been observed in various cancer cell lines, including glioblastoma, breast cancer, and melanoma. [, , ] Additionally, sodium phenylacetate has been shown to inhibit protein prenylation, a crucial process for the function of proteins involved in cell growth and survival. [, ] Furthermore, it can induce cell cycle arrest, primarily in the G0/G1 phase, halting uncontrolled cell division. [, , ] Finally, studies have shown sodium phenylacetate can induce apoptosis in certain cancer cell lines, leading to programmed cell death. [, , ]

Q2: Does sodium phenylacetate affect the tumor microenvironment?

A2: Research suggests that sodium phenylacetate can modulate the tumor microenvironment. Studies show it can alter the expression of adhesion molecules on tumor cells, such as E-cadherin, LFA-1, and uPAR. [, ] This altered expression can affect tumor cell aggregation, adhesion to the extracellular matrix, and potentially impact invasion and metastasis. [, ] Furthermore, sodium phenylacetate can influence the secretion of growth factors by tumor cells, modifying their autocrine and paracrine signaling. [] These changes in the tumor microenvironment might contribute to the overall anti-tumor effects of sodium phenylacetate.

Q3: How does sodium phenylacetate impact the central nervous system in the context of hyperammonemia?

A3: Sodium phenylacetate serves as an ammonia scavenger, aiding in the excretion of excess ammonia from the body. [, , , ] This is particularly crucial in treating hyperammonemia, a condition where elevated ammonia levels can severely impact the central nervous system, leading to encephalopathy, seizures, and cognitive impairment. [, , ] Studies using the sparse-fur (spf) mouse model, which mimics congenital ornithine transcarbamylase deficiency, have shown that sodium phenylacetate can protect against ammonia-induced neurotoxicity. [, ]

Q4: What is the chemical structure of sodium phenylacetate?

A4: Sodium phenylacetate is the sodium salt of phenylacetic acid. While the provided research papers don't explicitly detail spectroscopic data, its structure can be deduced from its name and chemical reactions described. []

Q5: How stable is sodium phenylacetate under different conditions?

A5: One study demonstrated that sodium phenylacetate powder, prepared in a hospital pharmacy, remained stable for at least 5 months when stored under dark conditions at room temperature. [] Further research is needed to fully elucidate its stability profile under various conditions (temperature, pH, light exposure, etc.).

Q6: Does sodium phenylacetate exhibit any catalytic properties?

A6: The provided research focuses on the therapeutic applications of sodium phenylacetate, particularly as an anti-tumor and ammonia-lowering agent. [, , , ] There's no mention of its use as a catalyst in chemical reactions within these papers.

Q7: Have computational methods been employed to study sodium phenylacetate?

A7: The provided research papers primarily focus on in vitro and in vivo studies of sodium phenylacetate. [1-27] There's no mention of using computational chemistry techniques like molecular modeling, docking studies, or QSAR analysis.

Q8: How do structural modifications of sodium phenylacetate affect its activity?

A8: Research suggests that phenylbutyrate, an ester form of phenylbutyric acid and a congener of sodium phenylacetate, exhibits similar growth inhibitory activity against ovarian cancer cell lines. [] Further studies explored synthetic derivatives of phenylacetic acid with substitutions on the aromatic ring or aliphatic side chains, revealing even higher tumor inhibitory activity compared to sodium phenylacetate. [] These findings highlight the potential of SAR studies to identify more potent analogs of sodium phenylacetate.

Q9: Are there specific formulation strategies to enhance sodium phenylacetate's bioavailability or stability?

A9: One study described the preparation of sodium phenylacetate powder from phenylacetic acid, enhancing its stability for oral administration. [] This method involved neutralization with sodium carbonate and drying under reduced pressure, resulting in a stable powder with a phenylacetate content of 74%. [] Further research is needed to explore other formulation strategies for optimizing sodium phenylacetate delivery, such as nanoparticle encapsulation, liposomal formulations, or targeted delivery systems.

Q10: What is the pharmacokinetic profile of sodium phenylacetate?

A10: One study showed that sodium phenylacetate readily crosses the blood-brain barrier, achieving therapeutic concentrations in the cerebrospinal fluid following systemic administration in rats. [] This finding is significant, especially in the context of treating hyperammonemia, where reducing ammonia levels in the brain is crucial. [, , ] Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion of sodium phenylacetate in different species, including humans.

Q11: What in vitro models have been used to investigate the effects of sodium phenylacetate?

A11: Numerous in vitro studies have utilized various human cancer cell lines, including glioblastoma (CNS1, 9L), breast cancer (MCF7, MCF7ras, MDA-MB-231, MDA-MB-435), melanoma (B16), and ovarian cancer (3AO). [1, 2, 9, 12, 13, 15, 17-25] These studies employed diverse assays to assess cell proliferation, cell cycle progression, apoptosis, differentiation markers, adhesion molecule expression, and growth factor secretion. [1, 2, 9, 12, 13, 15, 17-25]

Q12: What in vivo models have been used to study sodium phenylacetate?

A12: Researchers have employed animal models, primarily rodents (rats, mice), to investigate the in vivo effects of sodium phenylacetate. [, , , , ] These studies involved implanting human tumor cells into animals to assess tumor growth inhibition, differentiation, apoptosis, and survival following sodium phenylacetate treatment. [, , , , ] Additionally, the spf mouse model has been used to study the effects of sodium phenylacetate on hyperammonemia and its associated neurological consequences. [, ]

Q13: What is the safety profile of sodium phenylacetate?

A13: One study observed that systemic administration of sodium phenylacetate in rats with brain tumors did not result in any apparent adverse effects. [] Further research, including long-term studies, is needed to fully evaluate the safety profile of sodium phenylacetate in different species, particularly humans.

Q14: What analytical methods are used to quantify sodium phenylacetate?

A14: The provided research doesn't explicitly detail the specific analytical methods used to quantify sodium phenylacetate in biological samples.

Q15: Are there any known resistance mechanisms to sodium phenylacetate in cancer cells?

A15: The provided research doesn't delve into specific resistance mechanisms to sodium phenylacetate in cancer cells. Further research is needed to explore potential mechanisms, such as drug efflux pumps, alterations in drug target proteins, or activation of alternative signaling pathways that bypass sodium phenylacetate's effects.

Q16: Has sodium phenylacetate been investigated in clinical trials for any indications?

A16: While the provided research mentions sodium phenylacetate's use in treating urea cycle disorders, further research is needed to ascertain its clinical trial status for other potential indications, such as cancer.

Q17: What are the potential alternatives or substitutes for sodium phenylacetate?

A17: The provided research highlights phenylbutyrate, a sodium phenylacetate congener, as a potential alternative with similar growth inhibitory activity against cancer cells. [] Additionally, depending on the specific application, other ammonia-lowering agents, such as sodium benzoate, arginine, or carnitine, might be considered. [, ] Further research is needed to compare the efficacy, safety, and cost-effectiveness of these alternatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.